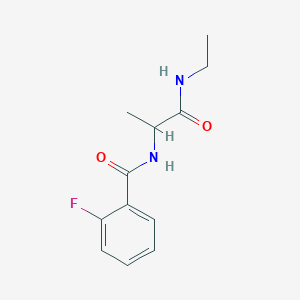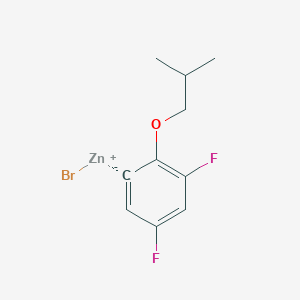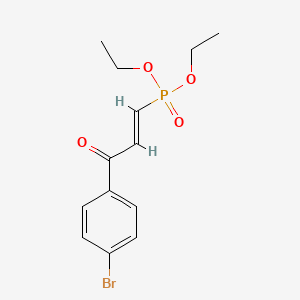
(E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a bromophenyl group and a phosphonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable bromophenyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of (E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the phosphonate ester can mimic phosphate groups, allowing the compound to act as an enzyme inhibitor or modulator. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
Uniqueness
(E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is unique due to its combination of a bromophenyl group and a phosphonate ester, which provides distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C13H16BrO4P |
|---|---|
分子量 |
347.14 g/mol |
IUPAC名 |
(E)-1-(4-bromophenyl)-3-diethoxyphosphorylprop-2-en-1-one |
InChI |
InChI=1S/C13H16BrO4P/c1-3-17-19(16,18-4-2)10-9-13(15)11-5-7-12(14)8-6-11/h5-10H,3-4H2,1-2H3/b10-9+ |
InChIキー |
DHYOWFFEFPKXAK-MDZDMXLPSA-N |
異性体SMILES |
CCOP(=O)(/C=C/C(=O)C1=CC=C(C=C1)Br)OCC |
正規SMILES |
CCOP(=O)(C=CC(=O)C1=CC=C(C=C1)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


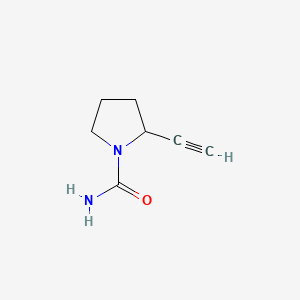
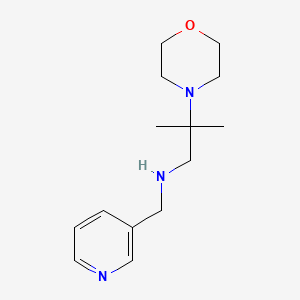
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
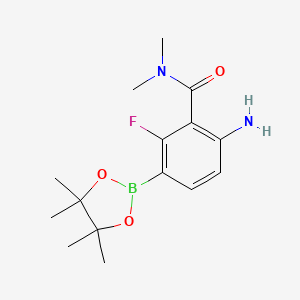
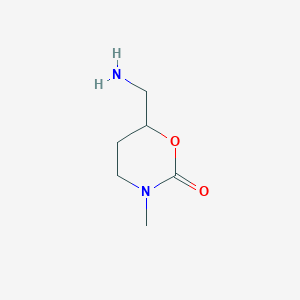
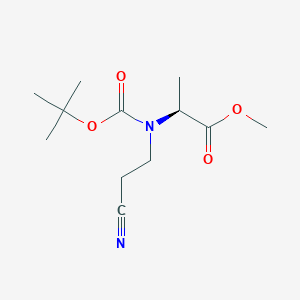
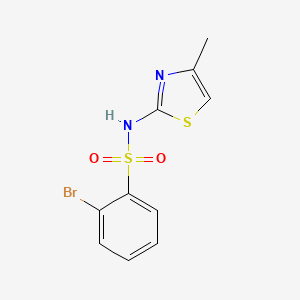
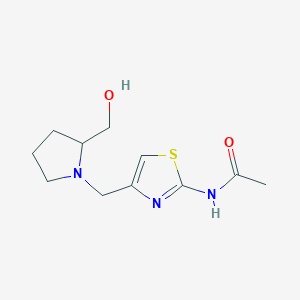
![Rel-bis(5-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][1,3]dioxol-4-yl)methane](/img/structure/B14895400.png)
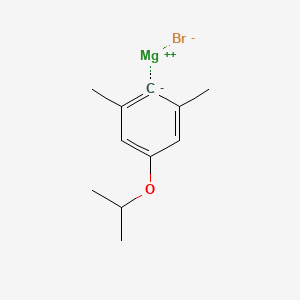
![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)

